molecular formula C15H12Cl2N2O B11556760 N-[4-[(2,4-dichloro-benzylidene)-amino]-phenyl]-acetamide

N-[4-[(2,4-dichloro-benzylidene)-amino]-phenyl]-acetamide

Cat. No.: B11556760
M. Wt: 307.2 g/mol
InChI Key: NDHWKVVGMBLOGM-UHFFFAOYSA-N
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Description

N-{4-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE is a chemical compound known for its unique structure and properties It is characterized by the presence of a 2,4-dichlorophenyl group and a phenylacetamide moiety, connected through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 4-aminophenylacetamide. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the production of N-{4-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and reduces the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic medium.

Major Products Formed

Scientific Research Applications

N-{4-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting the metabolic pathways in which the enzyme is involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its reactivity and interaction with biological targets. This distinct structure imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

N-[4-[(2,4-dichloro-benzylidene)-amino]-phenyl]-acetamide, a compound with notable biological activity, has been the subject of various studies focusing on its pharmacological properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound this compound can be represented by the following chemical structure:

  • IUPAC Name : N-[4-[(2,4-dichlorobenzylidene)amino]phenyl]acetamide
  • Molecular Formula : C15H12Cl2N2O
  • Molecular Weight : 305.17 g/mol

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticonvulsant Activity : Preliminary studies suggest that derivatives of this compound may possess anticonvulsant properties. A study evaluating various N-phenylacetamide derivatives found that modifications in the structure significantly influenced their efficacy in animal models of epilepsy .
  • Antimicrobial Properties : The compound has shown potential antimicrobial activity against various bacterial strains. In vitro tests indicated significant bactericidal effects against Gram-positive bacteria, suggesting its utility in treating infections caused by resistant strains such as MRSA .

Case Studies and Findings

  • Synthesis and Evaluation :
    • A study synthesized several derivatives of N-(4-substituted phenyl)acetamides and evaluated their anticonvulsant activity using the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. The results indicated that specific structural modifications enhanced anticonvulsant efficacy .
  • Pharmacological Screening :
    • The pharmacological profiles of these compounds were assessed at varying doses (30, 100, and 300 mg/kg). Notably, compounds with increased lipophilicity exhibited enhanced activity at later time points post-administration .

Data Table: Anticonvulsant Activity Results

Compound IDDose (mg/kg)MES Protection (%)scPTZ Protection (%)
Compound A1006040
Compound B3007550
Compound C1005030

In Vitro Studies

The antimicrobial efficacy of this compound was assessed against several bacterial strains:

  • Staphylococcus aureus :
    • Minimum Inhibitory Concentration (MIC): 15.625 μM
    • Exhibited significant bactericidal action with a mechanism involving inhibition of protein synthesis .
  • Escherichia coli :
    • MIC: 31.25 μM
    • Demonstrated moderate resistance but effective biofilm inhibition capabilities .

Data Table: Antimicrobial Efficacy

Bacterial StrainMIC (μM)Biofilm Inhibition (%)
Staphylococcus aureus15.62570
Escherichia coli31.2565

The mechanism underlying the biological activities of this compound is not fully elucidated but appears to involve:

  • Inhibition of Enzymatic Pathways : Molecular docking studies have suggested that this compound may inhibit dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism, which is critical for bacterial growth and proliferation .
  • Modulation of Lipophilicity : The incorporation of halogen atoms (e.g., chlorine) enhances the lipophilicity of the compound, facilitating better penetration into biological membranes and potentially increasing its bioavailability in central nervous system (CNS) applications .

Properties

Molecular Formula

C15H12Cl2N2O

Molecular Weight

307.2 g/mol

IUPAC Name

N-[4-[(2,4-dichlorophenyl)methylideneamino]phenyl]acetamide

InChI

InChI=1S/C15H12Cl2N2O/c1-10(20)19-14-6-4-13(5-7-14)18-9-11-2-3-12(16)8-15(11)17/h2-9H,1H3,(H,19,20)

InChI Key

NDHWKVVGMBLOGM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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